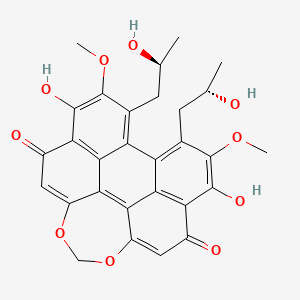

Cercosporin

説明

(+)-Cercosporin has been reported in Cercospora zeina with data available.

特性

CAS番号 |

35082-49-6 |

|---|---|

分子式 |

C29H26O10 |

分子量 |

534.5 g/mol |

IUPAC名 |

7,19-dihydroxy-5,21-bis[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione |

InChI |

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11-/m1/s1 |

InChIキー |

MXLWQNCWIIZUQT-GHMZBOCLSA-N |

異性体SMILES |

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)O)O |

正規SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CGP049090; CGP 049090; CGP-049090; Cercosporin |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cercosporin in Plant Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a critical virulence factor in numerous plant diseases. Its primary mechanism of action revolves around its function as a potent photosensitizer. Upon activation by light, this compound generates highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻), which inflict widespread damage to plant cells. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's phytotoxicity, the biosynthetic pathway responsible for its production by the fungus, and the defense strategies employed by both the producing fungus and the host plant. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways are included to facilitate further research and the development of novel disease management strategies.

Core Mechanism of Action: Photosensitization and Oxidative Stress

This compound's toxicity is fundamentally linked to its properties as a photosensitizer. The molecule itself is not directly toxic in the absence of light.[1] However, upon illumination, it absorbs light energy and transitions to an excited triplet state. This energized this compound molecule then reacts with molecular oxygen (O₂) to produce ROS.[1]

The primary ROS generated is singlet oxygen (¹O₂), a highly reactive and damaging molecule.[1] Superoxide anions (O₂⁻) are also produced.[1] These ROS are non-specific in their targets and cause extensive damage to vital cellular components, including lipids, proteins, and nucleic acids.[1] The primary site of damage is the cell membrane, where this compound tends to localize.[1]

The ROS-induced peroxidation of membrane lipids disrupts membrane integrity, leading to increased permeability, leakage of electrolytes, and eventual cell death.[2] This breakdown of host cells releases nutrients into the intercellular space, which the invading fungus can then utilize for growth and colonization.

Quantitative Data on this compound Toxicity

The following table summarizes the available quantitative data on the toxicity of this compound to plant cells and the concentrations produced by the fungus.

| Parameter | Value | Plant/Fungus | Reference |

| Effective Toxic Concentration | As low as 1 µM | Plant cells | [1] |

| Fungal Production Levels | mM levels | Cercospora species in culture | [1] |

This compound Biosynthesis Pathway

This compound is a polyketide, synthesized via a complex pathway encoded by a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[3][4][5] The biosynthesis is a multi-step process involving a series of enzymatic reactions, including condensation, oxidation, hydration, and methylation.[3]

The core of the pathway begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules by a polyketide synthase (PKS).[3] This initial step forms a linear polyketide, which then undergoes a series of modifications by various enzymes encoded by the CTB cluster to ultimately yield the final this compound molecule.[3] The expression of the CTB genes is tightly regulated, with light being a key inducing factor.[1]

Signaling Pathway for this compound Biosynthesis in Cercospora nicotianae

The regulation of this compound production is intricate and involves multiple signaling pathways. Light is a primary environmental cue that triggers a signaling cascade involving Ca²⁺/Calmodulin and a MAP kinase pathway.[1] These pathways converge on the regulation of transcription factors, such as CRG1 and the pathway-specific regulator CTB8, which in turn control the expression of the CTB gene cluster.[1][5]

Caption: Regulation of this compound biosynthesis in Cercospora nicotianae.

Plant Defense Mechanisms Against this compound-Induced Oxidative Stress

Plants are not passive victims of this compound attack. They possess a sophisticated antioxidant defense system to mitigate the damaging effects of ROS.[6][7] This system includes both enzymatic and non-enzymatic components.[6][7]

-

Enzymatic Antioxidants: Key enzymes such as superoxide dismutase (SOD), catalase (CAT), and various peroxidases are involved in detoxifying superoxide anions and hydrogen peroxide.[7]

-

Non-Enzymatic Antioxidants: Molecules like ascorbic acid (vitamin C), glutathione, carotenoids, and flavonoids can directly quench ROS.[6]

Upon perception of ROS, plants activate complex signaling pathways that lead to the upregulation of defense-related genes and the production of protective compounds.[8][9] These pathways often involve phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[10]

Plant Signaling Pathways in Response to ROS

The generation of ROS in the apoplast and within the cell triggers a cascade of signaling events. These can include the activation of MAP kinase cascades and calcium signaling, which ultimately lead to changes in gene expression and the mounting of a defense response.[9]

Caption: Plant defense signaling in response to this compound-induced ROS.

Fungal Autoresistance to this compound

A fascinating aspect of this compound biology is the ability of the producing fungus to tolerate the high concentrations of the toxin it produces. Cercospora species have evolved several mechanisms for self-protection:[1]

-

Export of this compound: The fungus actively pumps this compound out of its cells using transporters like the this compound facilitator protein (CFP), which belongs to the major facilitator superfamily (MFS) of transporters.[1] Other transporters, including ATP-binding cassette (ABC) transporters, are also implicated.[11][12][13]

-

Chemical Modification: Within the fungal cells, this compound is maintained in a reduced, non-toxic form.[14]

-

Antioxidant Production: The fungus produces antioxidants, such as pyridoxine (vitamin B6), which can quench singlet oxygen.[14]

Fungal Autoresistance Mechanisms

The following diagram illustrates the key strategies employed by Cercospora to protect itself from its own toxin.

Caption: Fungal autoresistance mechanisms to this compound.

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissue

This protocol describes a method for extracting this compound from infected plant tissue and quantifying its concentration using spectrophotometry.

Materials:

-

Infected plant leaf tissue

-

5 N Potassium Hydroxide (KOH)

-

Spectrophotometer

-

Microcentrifuge tubes

-

Homogenizer (optional)

Procedure:

-

Excise a standard area of infected leaf tissue (e.g., leaf discs of a known diameter).

-

Place the tissue in a microcentrifuge tube.

-

Add a defined volume of 5 N KOH to the tube (e.g., 1 mL).

-

Incubate in the dark for at least 4 hours to extract the this compound. For more rapid extraction, the tissue can be homogenized in the KOH solution.

-

Centrifuge the tube to pellet the tissue debris.

-

Transfer the supernatant to a clean cuvette.

-

Measure the absorbance of the solution at 480 nm using a spectrophotometer.

-

Calculate the concentration of this compound using the Beer-Lambert law and a molar extinction coefficient of 23,300 M⁻¹cm⁻¹.

Measurement of Plant Cell Membrane Damage via Electrolyte Leakage Assay

This assay quantifies cell death by measuring the leakage of electrolytes from damaged cell membranes.[15][16][17][18]

Materials:

-

Plant leaf discs

-

Deionized water

-

Conductivity meter

-

12-well plates

-

Shaker

Procedure:

-

Prepare leaf discs of a uniform size from both control and this compound-treated plants.

-

Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.

-

Place a set number of leaf discs (e.g., 5-10) into a tube or well of a 12-well plate containing a known volume of deionized water.

-

Incubate the samples on a shaker at room temperature for a defined period (e.g., 1-3 hours).

-

Measure the initial electrical conductivity of the solution using a conductivity meter.

-

To measure the total electrolyte content, autoclave or boil the samples to cause complete cell lysis.

-

After cooling to room temperature, measure the final electrical conductivity.

-

Express electrolyte leakage as a percentage of the total conductivity.

Detection of Lipid Peroxidation using the Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This protocol measures the level of malondialdehyde (MDA), a secondary product of lipid peroxidation, as an indicator of oxidative stress.[19][20][21][22][23]

Materials:

-

Plant tissue

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Water bath

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Homogenize a known weight of plant tissue in a TCA solution (e.g., 0.1% w/v).

-

Centrifuge the homogenate to pellet debris.

-

Take an aliquot of the supernatant and add an equal volume of TBA solution (e.g., 0.5% w/v in 20% TCA).

-

Heat the mixture in a boiling water bath for 30 minutes.

-

Quickly cool the reaction on ice to stop the reaction.

-

Centrifuge the samples to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm (for correction of non-specific turbidity).

-

Calculate the concentration of the MDA-TBA adduct using its extinction coefficient.

Detection of Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)

This protocol utilizes a fluorescent probe to detect the presence of singlet oxygen.[24][25][26][27][28]

Materials:

-

Plant tissue or protoplasts

-

Singlet Oxygen Sensor Green (SOSG) reagent

-

Phosphate buffer (pH 7.4)

-

Fluorometer or fluorescence microscope

Procedure:

-

Prepare a working solution of SOSG in phosphate buffer.

-

Infiltrate plant tissue or incubate protoplasts with the SOSG solution in the dark.

-

Expose the samples to light to induce this compound-mediated singlet oxygen production.

-

Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the SOSG-endoperoxide product (e.g., excitation ~504 nm, emission ~525 nm).

-

Include appropriate controls, such as samples kept in the dark and samples with a known singlet oxygen quencher.

Conclusion

The phytotoxin this compound employs a potent and non-specific mechanism of action centered on light-activated generation of reactive oxygen species. This leads to widespread oxidative damage in host plant tissues, facilitating fungal colonization. Understanding the intricacies of this compound's biosynthesis, its mode of action, and the defense responses of both the fungus and the plant is crucial for the development of effective and sustainable strategies to manage Cercospora-related plant diseases. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working towards this goal. Further investigation into the signaling pathways and resistance mechanisms holds promise for the identification of novel targets for fungicides and the development of resistant crop varieties.

References

- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 2. Electrolyte Leakage, Lipoxygenase, and Lipid Peroxidation Induced in Tomato Leaf Tissue by Specific and Nonspecific Elicitors from Cladosporium fulvum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Abiotic Stress and Reactive Oxygen Species: Generation, Signaling, and Defense Mechanisms [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interplay Between ROS and Hormones in Plant Defense Against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco [ideas.repec.org]

- 13. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. High-throughput determination of malondialdehyde in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Singlet oxygen imaging using fluorescent probe Singlet Oxygen Sensor Green in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Phytotoxin Cercosporin: A Technical Guide to its Discovery, History, and Core Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a photoactivated perylenequinone phytotoxin produced by a wide range of fungal species belonging to the genus Cercospora. These fungi are pathogenic to a multitude of plants, causing significant crop damage worldwide. The potent, light-dependent toxicity of this compound has made it a subject of extensive research, not only for its role in plant pathology but also for its potential applications in photodynamic therapy and as a model for studying cellular resistance to oxidative stress. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its study, and a summary of its key quantitative properties.

Discovery and History: Key Milestones

The journey of understanding this compound has been marked by several pivotal discoveries over the decades. The following timeline highlights the key milestones in its history.

| Year | Milestone | Key Researchers/Publication |

| 1957 | Isolation and Purification: this compound was first isolated as a red pigment from the fungus Cercospora kikuchii, a pathogen of soybeans. | Kuyama, S., & Tamura, T. (1957). Journal of the American Chemical Society. |

| 1972 | Structure Elucidation: The chemical structure of this compound was determined to be 1,12-bis(2-hydroxypropyl)-2,11-dimethoxy-6,7-methylenedioxy-4,9-dihydroxyperylene-3,10-quinone. | Yamazaki, S., & Ogawa, T. (1972). Agricultural and Biological Chemistry. |

| 1975 | Discovery of Photodynamic Activity: The light-dependent and oxygen-requiring toxicity of this compound was first demonstrated in mice and bacteria, establishing its role as a photosensitizer. | Yamazaki, S., et al. (1975). Agricultural and Biological Chemistry. |

| 1970s | Biosynthesis Pathway Proposed: Early studies using radioisotope-labeled acetate in Cercospora kikuchii cultures suggested that this compound is synthesized via the polyketide pathway. | Okubo, A., et al. |

| 1990s-Present | Genetic Basis of Biosynthesis and Resistance: The this compound toxin biosynthesis (CTB) gene cluster was identified and characterized. Mechanisms of self-resistance in Cercospora species, involving the reduction of this compound to a less toxic form and the expression of transporter proteins, were elucidated. | Various researchers. |

Quantitative Data

This section summarizes the key quantitative properties of this compound, including its production yields, toxicity, and spectral characteristics.

This compound Production

The production of this compound by Cercospora species is highly variable and influenced by culture conditions such as medium composition, light, and temperature.

| Cercospora Species | Culture Conditions | This compound Yield | Reference |

| Cercospora sp. JNU001 | Liquid fermentation, S-7 medium, 25°C, continuous light | 128.2 mg/L | |

| Cercospora sp. JNU001 with Bacillus velezensis B04 | Co-culture in liquid fermentation | 984.4 mg/L | |

| Cercospora sp. JNU001 with Lysinibacillus sp. B15 | Co-culture in liquid fermentation | 626.3 mg/L | |

| Cercospora piaropi | Potato dextrose broth, continuous light | 72.59 mg/L | |

| Cercospora piaropi | Potato dextrose broth, dark conditions | 25.70 mg/L | |

| Various Cercospora isolates | Solid media (Malt or PDA) | nmol per 6-mm plug (variable) |

Toxicity

This compound exhibits broad-spectrum toxicity against a wide range of organisms. Its toxicity is light-dependent.

| Organism/Cell Type | Toxicity Metric | Concentration/Value | Conditions | Reference |

| Plant cells | Kills cells | As low as 1µM | In the presence of light | |

| Bacteria | Toxic | Not specified | Light and oxygen-dependent | |

| Fungi (most) | Toxic | Not specified | Light-dependent | |

| Mice | Toxic | Not specified | Light and oxygen-dependent |

Note: Specific IC50 or LD50 values are not consistently reported across the literature and can vary significantly with experimental conditions.

Spectral Properties

This compound's characteristic red color is due to its strong absorption of visible light, which is central to its phototoxicity.

| Property | Wavelength/Value | Solvent/Conditions | Reference |

| UV-Vis Absorption Maxima (λmax) | 473 nm | Acetone | |

| 480 nm, 590 nm, 640 nm | 5N KOH | ||

| ~470 nm, ~580 nm, ~630 nm | Ethyl acetate | ||

| Molar Extinction Coefficient (ε) | Not specified | - | - |

| Fluorescence Emission | Red fluorescence | Various | |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.81 | Various | |

| 0.84 - 0.97 | Various |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

This protocol is based on the methods described by Kuyama and Tamura (1957) and subsequent modifications.

Materials:

-

Cercospora species culture grown on potato dextrose agar (PDA) or in potato dextrose broth (PDB).

-

Acetone

-

Ethyl acetate

-

5N KOH

-

6N HCl

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Chromatography column

-

Spectrophotometer

Procedure:

-

Extraction:

-

Scrape the mycelium and surrounding pigmented agar from the culture plates.

-

Alternatively, harvest the mycelium from liquid cultures by filtration.

-

Homogenize the fungal material in acetone.

-

Filter the mixture to remove the mycelial debris. The filtrate will be a deep red color.

-

Repeat the extraction until the mycelium is colorless.

-

Combine the acetone extracts and evaporate the acetone under reduced pressure using a rotary evaporator.

-

-

Acid-Base Partitioning:

-

Dissolve the residue in 5N KOH. The solution will turn green.

-

Acidify the solution to a pH of 2-3 with 6N HCl. The color will change back to red.

-

Extract the acidified aqueous solution with an equal volume of ethyl acetate.

-

Repeat the ethyl acetate extraction until the aqueous layer is colorless.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

-

Chromatographic Purification:

-

Evaporate the dried ethyl acetate extract to dryness.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of chloroform and methanol).

-

Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Load the dissolved crude this compound onto the column.

-

Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate.

-

Collect the red-colored fractions.

-

Monitor the purity of the fractions by thin-layer chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

-

-

Quantification:

-

Dissolve a known weight of purified this compound in a known volume of acetone.

-

Measure the absorbance at 473 nm.

-

Calculate the concentration using the Beer-Lambert law (requires a known molar extinction coefficient, which may need to be determined or referenced from literature if available).

-

Assay for Photodynamic Activity (Singlet Oxygen Detection)

This protocol describes a common method for detecting singlet oxygen generated by photoactivated this compound using a chemical trap.

Materials:

-

Purified this compound

-

1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green®

-

Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

Light source with a defined wavelength range (e.g., a lamp with a filter to select for visible light)

-

UV-Vis spectrophotometer or fluorescence spectrophotometer

-

Cuvettes

Procedure using DPBF (Spectrophotometric Method):

-

Prepare Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of DPBF in the same solvent. DPBF is sensitive to light and should be handled in subdued light.

-

-

Reaction Setup:

-

In a cuvette, mix the this compound and DPBF solutions to achieve the desired final concentrations. A typical starting point is a this compound concentration that gives a measurable absorbance at the excitation wavelength and a DPBF concentration that gives a high initial absorbance at its λmax (~410 nm).

-

Prepare a control cuvette containing only DPBF.

-

-

Photobleaching Assay:

-

Measure the initial absorbance spectrum of the sample and control cuvettes, focusing on the DPBF absorbance peak around 410 nm.

-

Expose the cuvettes to the light source for a defined period.

-

At regular intervals, remove the cuvettes from the light source and measure the absorbance spectrum of DPBF.

-

The decrease in DPBF absorbance over time in the presence of this compound and light is indicative of singlet oxygen production, as singlet oxygen reacts with DPBF, causing it to lose its chromophore.

-

The control sample (DPBF only) should show minimal bleaching under the same light conditions.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its λmax as a function of irradiation time.

-

The rate of bleaching is proportional to the rate of singlet oxygen generation.

-

Generation of this compound-Deficient Mutants

This protocol outlines the general steps for creating this compound-deficient mutants in Cercospora species using Restriction Enzyme-Mediated Integration (REMI).

Materials:

-

Wild-type Cercospora strain

-

Protoplasting enzymes (e.g., Driselase, Glucanex)

-

Osmotic stabilizer (e.g., 0.6 M KCl or sorbitol)

-

Plasmid DNA containing a selectable marker (e.g., hygromycin resistance)

-

Restriction enzyme

-

Polyethylene glycol (PEG) solution

-

Regeneration medium (e.g., PDA supplemented with an osmotic stabilizer)

-

Selective medium (regeneration medium containing the appropriate antibiotic)

Procedure:

-

Protoplast Preparation:

-

Grow the wild-type Cercospora strain in liquid medium.

-

Harvest the young mycelium by filtration.

-

Incubate the mycelium in a solution containing protoplasting enzymes and an osmotic stabilizer until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

-

Wash the protoplasts with the osmotic stabilizer solution by centrifugation.

-

-

Transformation:

-

Resuspend the protoplasts in a transformation buffer.

-

Add the plasmid DNA and the chosen restriction enzyme to the protoplast suspension. The restriction enzyme will cut both the plasmid and the fungal genome, promoting integration of the plasmid into the genome.

-

Add PEG solution to induce DNA uptake.

-

Incubate the mixture to allow for transformation to occur.

-

-

Regeneration and Selection:

-

Plate the transformation mixture onto regeneration medium.

-

After a period of regeneration, overlay the plates with a selective medium containing the appropriate antibiotic.

-

Incubate the plates until transformant colonies appear.

-

-

Screening for this compound-Deficient Mutants:

-

Subculture the transformant colonies onto a medium that promotes this compound production (e.g., PDA) under continuous light.

-

Visually screen the colonies for a lack of the characteristic red pigmentation of this compound.

-

Mutants with altered pigmentation (e.g., white, yellow, or reduced red) are potential this compound-deficient mutants.

-

-

Confirmation:

-

Confirm the lack of this compound production in the putative mutants by extracting and analyzing for the presence of the toxin using the methods described in Protocol 3.1.

-

Molecular analysis (e.g., Southern blotting or PCR) can be used to confirm the integration of the plasmid into the fungal genome and to identify the disrupted gene.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and concepts related to this compound.

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway and regulation of this compound.

Mechanism of this compound Phototoxicity

Caption: Mechanism of this compound-induced phototoxicity.

Experimental Workflow for Mutant Generation and Analysis

Caption: Workflow for generating and analyzing this compound-deficient mutants.

An In-depth Technical Guide to the Cercosporin Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cercosporin is a photo-activated perylenequinone toxin produced by many phytopathogenic fungi of the genus Cercospora. This non-host-specific toxin is a key virulence factor, causing damage to host plant tissues through the generation of reactive oxygen species (ROS) upon exposure to light. The biosynthesis of this complex natural product is orchestrated by a dedicated gene cluster, the this compound toxin biosynthesis (CTB) cluster, which has been primarily studied in Cercospora nicotianae and Cercospora beticola. This guide provides a comprehensive overview of the this compound biosynthesis pathway, including the genetic basis, enzymatic steps, regulatory mechanisms, and experimental methodologies used in its investigation.

The this compound Biosynthesis Gene Cluster

The genetic blueprint for this compound production is located in a contiguous set of genes known as the CTB cluster. Initially characterized as comprising eight genes (CTB1-CTB8), recent research suggests the cluster is more extensive.[1][2]

Core and Extended Gene Cluster

The core CTB gene cluster consists of eight genes, designated CTB1 through CTB8.[3][4] However, phylogenomic analysis and gene knockout studies in C. beticola have indicated that the cluster is larger than previously understood, including a this compound facilitator protein (CFP) and four additional genes required for the final steps of biosynthesis, which have been designated CTB9 through CTB12.[1][5]

Table 1: Genes of the this compound Biosynthesis Cluster and Their Putative Functions

| Gene | Encoded Protein/Enzyme | Putative Function in this compound Biosynthesis | Reference(s) |

| CTB1 | Non-reducing polyketide synthase (NR-PKS) | Catalyzes the initial condensation of acetate and malonate units to form the polyketide backbone, producing nor-toralactone. | [3][6] |

| CTB2 | O-methyltransferase | Involved in the methylation of biosynthetic intermediates. | [3][4] |

| CTB3 | Bifunctional O-methyltransferase/FAD-dependent monooxygenase | Catalyzes sequential O-methylation and oxidative decarboxylation of nor-toralactone. | [1][3] |

| CTB4 | Major facilitator superfamily (MFS) transporter | Exports the final this compound metabolite out of the fungal cell. | [7] |

| CTB5 | NADPH-dependent oxidoreductase | Involved in reduction steps during the modification of the polyketide intermediate. | [3] |

| CTB6 | Reductase | Potentially involved in side-chain ketone reduction. | [1] |

| CTB7 | FAD/FMN-dependent oxidoreductase | Involved in oxidation steps during the modification of the polyketide intermediate. | [3] |

| CTB8 | Zn(II)2Cys6 transcription factor | A pathway-specific transcriptional activator that co-regulates the expression of the CTB gene cluster. | [3][4] |

| CFP | This compound facilitator protein (MFS Transporter) | Implicated in this compound resistance and transport. | [8] |

| CTB9-CTB12 | Various enzymes | Believed to be involved in the final steps of this compound assembly, including the formation of the methylenedioxy bridge. | [1] |

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the non-reducing polyketide synthase CTB1. The pathway proceeds through a series of modifications including methylation, oxidation, reduction, and cyclization events, culminating in the complex perylenequinone structure of this compound.

From Polyketide to Nor-toralactone

The biosynthesis begins with the iterative condensation of one acetyl-CoA starter unit and six malonyl-CoA extender units by CTB1, a type I NR-PKS.[3][6] This process forms a linear heptaketide chain that is subsequently cyclized and released as the key intermediate, nor-toralactone.[7]

Modification and Dimerization

Following its formation, nor-toralactone undergoes a series of enzymatic modifications catalyzed by other CTB enzymes. CTB3, a bifunctional enzyme, plays a crucial role in the O-methylation and oxidative cleavage of nor-toralactone.[7] Subsequent steps are thought to involve the activities of methyltransferases (CTB2), oxidoreductases (CTB5, CTB7), and a reductase (CTB6) to further modify the naphthalene-like intermediates.[1][3] The final stages of the pathway are believed to involve the dimerization of two modified monomeric units to form the perylenequinone core, followed by the installation of the characteristic methylenedioxy bridge, a process likely involving the products of the more recently identified CTB9-CTB12 genes.[1]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by environmental cues and a hierarchical network of transcription factors.

Environmental Factors

Light is the most critical environmental factor for the induction of this compound biosynthesis.[6] Other factors such as temperature, pH, and nutrient availability also influence the production of the toxin.[3]

Transcriptional Regulation

The expression of the CTB gene cluster is under the control of at least two key transcription factors:

-

CTB8: A Zn(II)2Cys6 transcription factor that is located within the CTB cluster and acts as a pathway-specific activator. CTB8 co-regulates the expression of the other CTB genes.[3][4]

-

CRG1: A second Zn(II)2Cys6 transcription factor that is not part of the core CTB cluster but is implicated in both this compound production and resistance. CRG1 appears to act upstream of CTB8.[6][7]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of genetic, biochemical, and analytical techniques. While detailed, step-by-step protocols are often specific to the laboratory and may require optimization, the following sections outline the general methodologies employed.

Gene Knockout and Complementation

Objective: To determine the function of individual genes in the CTB cluster.

Methodology:

-

Construct Generation: A gene replacement cassette is constructed, typically containing a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by sequences homologous to the regions upstream and downstream of the target gene. The split-marker approach is often used to increase the frequency of homologous recombination.[9]

-

Fungal Transformation: Protoplasts are generated from young fungal mycelia by enzymatic digestion of the cell wall. The gene replacement cassette is then introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.[10]

-

Selection and Screening: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic (e.g., hygromycin B). Colonies that grow on the selective medium are then screened for the desired gene knockout event, often by PCR and Southern blot analysis.

-

Phenotypic Analysis: The resulting knockout mutants are cultured under this compound-producing conditions (e.g., on potato dextrose agar under constant light) and analyzed for their ability to produce this compound, typically by visual inspection for the characteristic red pigment and by HPLC analysis of culture extracts.

-

Complementation: To confirm that the observed phenotype is due to the knockout of the target gene, the mutant strain can be transformed with a functional copy of the wild-type gene. Restoration of this compound production confirms the gene's role in the pathway.

Heterologous Expression of CTB Genes

Objective: To produce and characterize individual CTB enzymes in a heterologous host.

Methodology:

-

Gene Amplification and Cloning: The coding sequence of the target CTB gene is amplified from Cercospora genomic DNA or cDNA and cloned into an appropriate expression vector, often under the control of an inducible promoter.

-

Host Transformation: The expression construct is introduced into a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, which are well-established systems for the expression of fungal secondary metabolite genes.[11][12] Protoplast-mediated transformation is a common method.[13]

-

Protein Expression and Purification: The heterologous host is cultured under conditions that induce the expression of the target gene. The recombinant protein is then purified from the cell lysate using standard chromatography techniques, such as affinity chromatography (if the protein is tagged) and size-exclusion chromatography.[1][3]

In Vitro Enzyme Assays

Objective: To determine the biochemical function and kinetic parameters of a purified CTB enzyme.

Methodology:

-

Reaction Setup: The purified enzyme is incubated with its putative substrate(s) and any necessary cofactors in a suitable buffer system. For example, to assay the activity of CTB1, acetyl-CoA and malonyl-CoA would be included as substrates.

-

Product Analysis: The reaction mixture is analyzed for the formation of the expected product. This is typically done using analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

Enzyme Kinetics: To determine kinetic parameters such as Km and kcat, the initial reaction velocity is measured at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation. Note: Specific kinetic data for the CTB enzymes are not widely available in the public domain.

Metabolite Analysis

Objective: To identify and quantify this compound and its biosynthetic intermediates from fungal cultures.

Methodology:

-

Extraction: Fungal cultures are extracted with an organic solvent, such as ethyl acetate or acetone, to recover the secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to HPLC, typically using a reverse-phase column (e.g., C18) and a gradient of water and an organic solvent (e.g., acetonitrile or methanol) as the mobile phase.[14]

-

Detection and Quantification: Metabolites are detected using a UV-Vis detector (this compound has a characteristic absorbance spectrum) and/or a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.[14]

Quantitative Data

While detailed quantitative data on the this compound biosynthesis pathway is limited in the literature, some studies have reported on the relative production of this compound and its intermediates in wild-type and mutant strains.

Table 2: Effect of Gene Knockouts on this compound Production in Cercospora beticola

| Mutant Strain | This compound Production | Precursor Accumulation | Reference |

| Wild-Type | High | None | [1] |

| ΔCTB1 | None | None | [8] |

| ΔCTB3 | None | Nor-toralactone | [7] |

| ΔCTB9 | None | Prethis compound | [1] |

| ΔCTB10 | None | Unknown | [1] |

| ΔCTB11 | None | Unknown | [1] |

| ΔCTB12 | None | Unknown | [1] |

Note: This table provides a qualitative summary based on published findings. Precise quantitative measurements of metabolite concentrations can vary depending on the experimental conditions.

Conclusion and Future Directions

The this compound biosynthesis pathway represents a fascinating example of fungal secondary metabolism, leading to the production of a potent phytotoxin. Significant progress has been made in identifying the genes and enzymes involved in this pathway and understanding its regulation. However, several areas warrant further investigation. The precise biochemical functions of all the CTB enzymes, particularly those involved in the later steps of the pathway, need to be fully elucidated through in vitro characterization. A more detailed understanding of the regulatory network controlling the CTB cluster, including the interplay between different transcription factors and environmental signals, will provide a more complete picture of how Cercospora species control the production of this important virulence factor. Such knowledge could inform the development of novel strategies to control Cercospora-induced plant diseases and may also open up avenues for the biotechnological production of this compound and related compounds for other applications.

References

- 1. ips.gov.mt [ips.gov.mt]

- 2. jcmr.um.ac.ir [jcmr.um.ac.ir]

- 3. Expression, purification and crystallization of CTB-MPR, a candidate mucosal vaccine component against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 9. Gene-specific disruption in the filamentous fungus Cercospora nicotianae using a split-marker approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Heterologous Protein Expression and Natural Product Synthesis by Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

Cercospora species that produce cercosporin toxin

An In-depth Technical Guide to Cercospora, Cercosporin Toxin, and its Implications for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The fungal genus Cercospora is a significant contributor to plant diseases worldwide, causing substantial economic losses in major crops like sugar beet, maize, soybean, and coffee.[1] A key factor in the pathogenicity of many Cercospora species is the production of a potent, non-host-selective phytotoxin known as this compound.[2] This perylenequinone toxin is a photosensitizer, meaning it becomes highly toxic upon exposure to light.[3][4] When activated, this compound generates reactive oxygen species (ROS) that cause widespread damage to host cell components, leading to cell death and allowing the fungus to colonize the plant tissue.[5][6] Understanding the biosynthesis, mechanism of action, and regulation of this compound is not only critical for developing disease-resistant crops but also offers insights for drug development, particularly in photodynamic therapy.[7][8] This guide provides a comprehensive technical overview of this compound-producing Cercospora species, the toxin's biochemical pathways, and the experimental methodologies used in its study.

This compound-Producing Cercospora Species

This compound production is a hallmark of many, though not all, species within the Cercospora genus. The ability to synthesize the toxin can vary significantly even among different isolates of the same species, influenced by environmental conditions.[9][10]

Table 1: Documented this compound-Producing Cercospora Species

| Species | Common Host Plant(s) | Reference(s) |

|---|---|---|

| Cercospora beticola | Sugar Beet | [1][9] |

| Cercospora kikuchii | Soybean | [9][11] |

| Cercospora nicotianae | Tobacco | [9][11] |

| Cercospora zeae-maydis | Maize (Corn) | [9] |

| Cercospora coffeicola | Coffee | [7][9] |

| Cercospora asparagi | Asparagus | [9] |

| Cercospora canescens | Legumes | [9] |

| Cercospora apii | Celery | [9] |

| Cercospora sorghi | Sorghum | [9] |

| Cercospora personata | Peanut | [9] |

| Cercospora hayii | Banana | [9] |

| Cercospora zebrina | Clover | [9] |

| Cercospora malvicola | Mallow |[9] |

Note: This list is not exhaustive, as taxonomic classifications are continually updated.

Toxin Profile and Mechanism of Action

This compound (C₂₉H₂₆O₁₀) is a red, lipid-soluble perylenequinone.[2] Its toxicity is entirely dependent on light. In the dark, the molecule is inert.[5]

Mechanism of Action:

-

Photoactivation: Upon absorbing light energy (wavelengths 400-600 nm), the this compound molecule transitions from its ground state to an energetically activated triplet state.[5][12]

-

Energy Transfer to Oxygen: The activated triplet-state this compound reacts with molecular oxygen (O₂).[5]

-

ROS Generation: This reaction generates highly toxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, the superoxide radical (O₂⁻).[11][13]

-

Cellular Damage: As a lipid-soluble molecule, this compound readily localizes within cellular membranes. The generated ROS cause indiscriminate oxidative damage to surrounding cellular components, with the primary target being membrane lipids.[4][5] This leads to lipid peroxidation, breakdown of cellular membranes, leakage of nutrients and ions, and ultimately, cell death.[9][11] This nutrient leakage into the intercellular spaces is hypothesized to support fungal growth and colonization.[5]

Caption: this compound's light-activated mechanism of action.

Biosynthesis of this compound

This compound is synthesized via a fungal polyketide pathway, a process orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster.[5][14] Originally identified as containing eight genes in Cercospora nicotianae, recent research has shown the cluster is larger, including additional flanking genes required for the complete synthesis.[1][15]

The synthesis begins with the polyketide synthase (PKS) enzyme, CTB1, which produces the key intermediate nor-toralactone.[11] A series of enzymatic modifications, including methylation, oxidation, and cleavage, are then carried out by the other CTB enzymes to assemble the final C₂-symmetric perylenequinone structure.[3][11]

Table 2: Core Genes of the this compound Toxin Biosynthesis (CTB) Cluster

| Gene | Encoded Protein/Enzyme | Putative Function in Biosynthesis | Reference(s) |

|---|---|---|---|

| CTB1 | Polyketide Synthase (PKS) | Initiates the pathway; synthesizes the polyketide backbone (nor-toralactone). | [3][11][15] |

| CTB2 | O-methyltransferase | Methylation of pathway intermediates. | [3][15] |

| CTB3 | FAD-dependent monooxygenase / O-methyltransferase | Dual-function enzyme; performs oxidative aromatic cleavage and methylation. | [3][11][15] |

| CTB4 | Major Facilitator Superfamily (MFS) Transporter | Exports the final this compound toxin out of the fungal cell. | [1][3] |

| CTB5 | FAD-dependent oxidoreductase | Catalyzes oxidation/reduction steps. | [3] |

| CTB6 | NADPH-dependent ketone reductase | Catalyzes reduction steps. | [3] |

| CTB7 | FAD-dependent monooxygenase | Catalyzes oxidation steps. | [3] |

| CTB8 | Zn(II)₂Cys₆ transcription factor | Pathway-specific regulator; activates the expression of other CTB genes. | [3][5][15] |

| CFP | This compound Facilitator Protein (MFS Transporter) | Flanking gene involved in this compound transport and autoresistance. | [1][9][16] |

| ATR1 | ABC Transporter | Flanking gene involved in this compound production and autoresistance. |[9][16] |

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Toxin Production and Fungal Autoresistance

This compound production is a tightly regulated process, influenced by both environmental cues and internal signaling networks. The producing fungi have also evolved sophisticated mechanisms to protect themselves from this potent toxin.

Regulatory Network

-

Light: Light is the most critical environmental signal. It is required for both the biosynthesis and the toxic activity of this compound.[5][17] Fungal cultures grown in complete darkness do not produce the toxin.[5]

-

Signaling Pathways: Multiple signal transduction pathways mediate the light signal. Studies using pharmacological inhibitors have implicated the involvement of calcium/calmodulin (Ca²⁺/CaM) and MAP kinase signaling pathways in regulating this compound production.[5][13][18]

-

Transcription Factors: At the genetic level, two key transcription factors are involved:

Caption: Regulatory network for this compound biosynthesis.

Fungal Autoresistance Mechanisms

Cercospora species can survive producing millimolar concentrations of a toxin that is lethal to other organisms at micromolar levels.[5] This is achieved through several defense strategies:

-

Chemical Modification: A primary defense involves maintaining this compound in a reduced, non-toxic state within the fungal hyphae.[9] This reduced form, dihydrothis compound, is a poor photosensitizer. It is reoxidized back to the toxic form only upon export from the cell.[11]

-

Antioxidant Defense: The fungi produce high levels of the antioxidant vitamin B6 (pyridoxine), which has been shown to quench both singlet oxygen and the activated triplet state of this compound, providing a protective shield against ROS.[6][9]

-

Active Efflux: Transporter proteins, including the MFS transporters CTB4 and CFP, and the ABC transporter ATR1, actively pump this compound out of the fungal cells, preventing intracellular accumulation to toxic levels.[1][9][16]

Experimental Protocols

Protocol: Extraction and Quantification of this compound

This protocol combines spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods for robust quantification of this compound from fungal cultures.[7][19][20]

I. Materials and Reagents

-

Cercospora culture grown on solid media (e.g., Potato Dextrose Agar, PDA) for 10-20 days under light.[10][20]

-

5 N Potassium Hydroxide (KOH)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or similar acid for mobile phase)

-

This compound standard (e.g., from C. hayii, Sigma-Aldrich C6696)[7]

-

Spectrophotometer

-

HPLC system with a C18 column and UV-Vis detector

-

Sterile cork borer (6-mm diameter)

-

Microcentrifuge tubes

-

Vortex mixer

-

0.45 µm syringe filters

II. Extraction Procedure

-

Using a sterile cork borer, collect 4-5 mycelial plugs (6-mm diameter) from the fungal colony.[20]

-

Place the plugs into a microcentrifuge tube.

-

Add a defined volume (e.g., 2-8 mL) of 5 N KOH to the tube.[7][20]

-

Incubate in the dark at room temperature for at least 4 hours to allow the red pigment to leach into the solution.[7]

-

Vortex thoroughly to ensure complete extraction.

-

Centrifuge the tube to pellet the mycelial debris.

-

Carefully transfer the supernatant (the red KOH extract) to a new tube. This extract is ready for spectrophotometry. For HPLC, proceed to the next step.

-

For HPLC analysis, neutralize or dilute the KOH extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.[7]

III. Quantification by Spectrophotometry

-

Calculate the this compound concentration using the Beer-Lambert law (A = εcl), where:

-

A = Absorbance at 480 nm

-

ε (molar absorption coefficient) = 23,300 M⁻¹cm⁻¹[7]

-

c = concentration (in M)

-

l = path length of the cuvette (typically 1 cm)

-

-

Formula: Concentration (µM) = (Absorbance / 23,300) * 1,000,000

IV. Quantification by HPLC

-

Standard Curve Preparation: Prepare a series of dilutions of the this compound standard in the mobile phase to create a standard curve (e.g., 0.1 to 50 µM).[7]

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and acidified water (e.g., 0.1% formic acid).

-

Detection: UV-Vis detector set to 475-480 nm.

-

Injection Volume: 20 µL.[7]

-

-

Analysis:

-

Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the filtered sample extracts.

-

Quantify the this compound in the samples by comparing their peak areas to the standard curve.[7]

-

Caption: Experimental workflow for this compound quantification.

Protocol Outline: Assessing Photodynamic Cytotoxicity

This protocol outlines a general method to assess the light-dependent toxicity of this compound on a target cell line (e.g., plant protoplasts or human cancer cell lines like MCF7).[8]

I. Cell Culture and Treatment

-

Culture target cells to a suitable confluency in appropriate multi-well plates (e.g., 96-well plates for viability assays).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with a serial dilution of this compound. Include two sets of controls: untreated cells and solvent-only controls.

-

Incubate the plates under two conditions:

-

"Light" group: Expose to a controlled light source (e.g., ~450 nm wavelength).[8]

-

"Dark" group: Wrap plates completely in aluminum foil.

-

-

Incubate for a defined period (e.g., 1-24 hours).

II. Viability Assessment

-

Following incubation, assess cell viability using a standard method:

-

MTT or WST-1 Assay: Measures metabolic activity. Add the reagent to each well, incubate, and then read the absorbance on a plate reader.

-

Trypan Blue Exclusion: For suspension cells, this method counts live vs. dead cells based on membrane integrity.

-

Live/Dead Staining (e.g., Calcein-AM/Propidium Iodide): Visualize live (green) and dead (red) cells via fluorescence microscopy.

-

III. Data Analysis

-

Calculate the percentage of cell viability for each concentration relative to the untreated controls.

-

Plot cell viability versus this compound concentration for both the "Light" and "Dark" groups.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) for the "Light" group to quantify the photodynamic toxicity. The "Dark" group should show minimal to no toxicity, confirming the light-dependent mechanism.

References

- 1. pnas.org [pnas.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]

- 5. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 6. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 8. Cytotoxic and Photocytotoxic Effects of this compound on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Regulation of this compound accumulation in culture by medium and temperature manipulation [agris.fao.org]

- 11. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 17. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chemicalpapers.com [chemicalpapers.com]

- 20. apsnet.org [apsnet.org]

The Double-Edged Sword: Unraveling the Biological Role of Cercosporin in Fungal Virulence

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate arms race between pathogenic fungi and their plant hosts, the production of secondary metabolites often tips the scales in favor of the aggressor. Among these, cercosporin, a photoactivated perylenequinone toxin, stands out as a key virulence factor for numerous species within the genus Cercospora and other phytopathogenic fungi.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of this compound in fungal pathogenesis, detailing its mechanism of action, biosynthetic pathway, regulatory networks, and the strategies employed by the producing fungi to evade its autotoxicity. A thorough understanding of these processes is paramount for the development of novel and effective strategies to combat the devastating crop diseases caused by these pathogens.

Mechanism of Action: A Light-Driven Assault on Host Cells

This compound's toxicity is intrinsically linked to its nature as a photosensitizer.[1][4][5] In the presence of light, the this compound molecule absorbs energy and transitions to an excited triplet state. This energized molecule then reacts with molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[1][6] These ROS are indiscriminately destructive to cellular components, with a particular affinity for lipids, proteins, and nucleic acids.[1][6]

The primary target of this compound-induced ROS is the host cell membrane.[1][7] The peroxidation of membrane lipids leads to a loss of membrane integrity, resulting in electrolyte leakage and ultimately, cell death.[1][8] This widespread cellular damage manifests as the characteristic necrotic lesions observed in Cercospora-infected plant tissues.[1] The leakage of nutrients from the dying host cells is hypothesized to provide the fungus with the necessary resources for colonization and proliferation within the intercellular spaces of the leaf.[1][7]

The this compound Biosynthetic Pathway: A Genetically Clustered Arsenal

The production of this compound is a complex process orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster.[6][9][10][11] This cluster, first characterized in Cercospora nicotianae, has been found to be conserved across various this compound-producing fungi.[9] The core cluster is comprised of eight genes (CTB1-CTB8), with recent evidence suggesting the involvement of additional flanking genes.[9][12]

The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS) encoded by the CTB1 gene.[6][13] Subsequent steps involve a series of modifications including methylation, oxidation, and cyclization, catalyzed by enzymes encoded by other CTB genes.[6][13] The final product, this compound, is then exported out of the fungal cell by a major facilitator superfamily (MFS) transporter, CTB4.[6][13]

Regulatory Networks: Fine-Tuning Toxin Production

The expression of the CTB gene cluster and, consequently, this compound production, is tightly regulated by a complex network of signaling pathways and transcription factors.[1] Light is a primary environmental cue, being essential for both the biosynthesis and the photoactivation of the toxin.[6][14]

Several key regulatory components have been identified:

-

CTB8: A Zn(II)Cys₆ transcription factor located within the CTB cluster that co-regulates the expression of other cluster genes.[6][10][11]

-

CRG1: Another Zn(II)Cys₆ transcription factor, CRG1, is involved in both this compound production and resistance.[6][15] It is thought to regulate a broader set of genes involved in detoxification and stress response.[6]

-

Calcium/Calmodulin Signaling: Pharmacological studies have implicated the involvement of calcium and calmodulin in the regulation of this compound biosynthesis.[1][16]

-

MAP Kinase Pathway: A MAP kinase kinase kinase homolog, CZK3, has been shown to regulate this compound production in Cercospora zeae-maydis.[1]

-

AVR4: In Cercospora cf. flagellaris, the effector protein AVR4 has been implicated in the biosynthesis of this compound.[17]

This compound as a Virulence Factor: Evidence from Genetic Studies

The critical role of this compound in fungal virulence has been unequivocally demonstrated through the generation and characterization of this compound-deficient mutants.[1][3][8] Disruption of key biosynthetic genes, particularly CTB1, results in a significant reduction in the severity of disease symptoms.[1][3] Studies on various Cercospora species, including C. nicotianae, C. kikuchii, C. zeae-maydis, and C. coffeicola, have consistently shown that mutants unable to produce this compound exhibit reduced lesion formation and overall pathogenicity on their respective host plants.[3][18][19]

Table 1: Impact of this compound Deficiency on Fungal Virulence

| Fungal Species | Host Plant | Gene Disrupted | Observed Effect on Virulence | Reference |

| Cercospora nicotianae | Tobacco | CTB1 | Reduced lesion number and severity | [1] |

| Cercospora kikuchii | Soybean | Not specified | Reduced disease symptoms | [3] |

| Cercospora zeae-maydis | Maize | CZK3 (regulator) | Reduced this compound production and virulence | [1] |

| Cercospora coffeicola | Coffee | ccCTB1 | Increased time to lesion development, decreased lesion numbers | [3][18][19] |

| Cercospora cf. flagellaris | Soybean | Δavr4 | Reduced this compound production and virulence | [17] |

Autoresistance: Surviving a Self-Made Toxin

The production of a potent, non-specific toxin like this compound raises a critical question: how do the producing fungi protect themselves from its lethal effects? Cercospora species have evolved sophisticated autoresistance mechanisms.[1] While some common antioxidant defenses like carotenoids and antioxidant enzymes do not appear to play a major role, several key strategies have been identified:[4]

-

Chemical Modification: Cercospora fungi can maintain this compound in a reduced, non-toxic state in the vicinity of their hyphae.[4]

-

Membrane Transport: The active efflux of this compound from the fungal cell is a crucial resistance mechanism. Several transporters, including the MFS transporter CFP and the ABC transporter ATR1, have been implicated in this compound resistance.[1][20]

-

CRG1-Mediated Regulation: The transcription factor CRG1, in addition to its role in biosynthesis, is a key regulator of this compound resistance, likely by controlling the expression of resistance-related genes.[15]

-

Hypothetical Proteins: Studies have identified novel proteins, such as 71cR, that contribute to this compound resistance, although their precise mechanisms of action are still under investigation.[2][15]

Experimental Protocols: Investigating this compound's Role

A variety of experimental techniques are employed to study the biological role of this compound. Below are outlines of key protocols.

This compound Extraction and Quantification

Objective: To isolate and measure the amount of this compound produced by fungal cultures.

Methodology:

-

Fungal Culture: Grow the Cercospora isolate on a suitable solid or in a liquid medium under conditions that promote this compound production (e.g., constant light).

-

Extraction:

-

Solid Media: Excise agar plugs from the culture, place them in a solvent such as acetone or 5N KOH, and agitate to extract the pigment.

-

Liquid Media: Separate the mycelium from the culture filtrate by filtration. Extract this compound from the mycelium and/or the filtrate using an appropriate solvent.

-

-

Quantification:

-

Spectrophotometry: Measure the absorbance of the this compound extract at its characteristic wavelength (around 470-480 nm). Calculate the concentration using the Beer-Lambert law and the known extinction coefficient of this compound.

-

High-Performance Liquid Chromatography (HPLC): Separate the components of the extract on a C18 column and detect this compound using a UV-Vis detector. Quantify by comparing the peak area to that of a known standard.[21]

-

Generation of this compound-Deficient Mutants

Objective: To create fungal strains that are unable to produce this compound to study its role in virulence.

Methodology:

-

Gene Disruption Construct: Create a DNA construct containing a selectable marker gene (e.g., hygromycin resistance) flanked by sequences homologous to the target gene (e.g., CTB1).

-

Fungal Transformation: Introduce the disruption construct into fungal protoplasts using methods such as polyethylene glycol (PEG)-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

-

Mutant Selection: Select for transformants on a medium containing the appropriate antibiotic.

-

Mutant Screening and Confirmation:

-

Phenotypic Screening: Screen the transformants for the loss of red pigmentation, which is indicative of a lack of this compound production.

-

PCR and Southern Blot Analysis: Confirm the homologous recombination event and the disruption of the target gene at the molecular level.

-

This compound Quantification: Verify the absence of this compound production in the mutant strains using the methods described in section 6.1.

-

Plant Inoculation Assays

Objective: To assess the virulence of wild-type and this compound-deficient fungal strains on host plants.

Methodology:

-

Inoculum Preparation: Prepare a spore suspension or mycelial slurry of the wild-type and mutant fungal strains at a standardized concentration.

-

Plant Inoculation: Inoculate healthy, susceptible host plants with the fungal inoculum. This can be done by spraying the inoculum onto the leaves or by placing agar plugs of the fungus directly on the leaf surface.

-

Incubation: Maintain the inoculated plants in a controlled environment with appropriate conditions of light, temperature, and humidity to facilitate infection and disease development.

-

Disease Assessment: At regular intervals post-inoculation, assess the severity of the disease. This can include:

-

Measuring the size and number of lesions.

-

Calculating the percentage of leaf area affected.

-

Visually scoring the disease severity on a standardized scale.

-

-

Statistical Analysis: Analyze the data statistically to determine if there are significant differences in virulence between the wild-type and mutant strains.

Implications for Drug Development and Disease Control

The central role of this compound in the virulence of many economically important plant pathogens makes it an attractive target for novel disease control strategies. Approaches currently being explored include:

-

Host-Induced Gene Silencing (HIGS): Engineering crop plants to express RNAi constructs that silence key genes in the this compound biosynthetic pathway, such as CTB1, has shown promise in enhancing disease resistance.[2][20]

-

Expression of Fungal Autoresistance Genes: Transforming plants with genes from Cercospora that confer resistance to this compound, such as those encoding efflux pumps or other resistance factors, is another viable strategy.[2][20]

-

Development of Specific Inhibitors: Targeting key enzymes in the this compound biosynthetic pathway with small molecule inhibitors could provide a new class of fungicides.

Conclusion

This compound is a formidable weapon in the arsenal of many phytopathogenic fungi. Its light-activated mechanism of generating reactive oxygen species allows for the efficient killing of host cells, paving the way for successful colonization. The intricate genetic and regulatory networks governing its production and the sophisticated autoresistance mechanisms of the producing fungi highlight the evolutionary adaptations that have made Cercospora species such successful pathogens. A continued and deepened understanding of the biological role of this compound will be instrumental in the development of innovative and sustainable strategies to protect global crop production from the devastating diseases caused by these fungi.

References

- 1. This compound: A Photoactivated Toxin in Plant Disease [apsnet.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Phytopathogenic Cercosporoid Fungi—From Taxonomy to Modern Biochemistry and Molecular Biology [mdpi.com]

- 5. Phytopathology 1982 | this compound, a Photosensitizing Toxin from Cercospora species [apsnet.org]

- 6. Molecular Characterization of the this compound Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Photoactivated Cercospora Toxin this compound: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]

- 8. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco | PLOS One [journals.plos.org]

- 9. pnas.org [pnas.org]

- 10. Molecular analysis of the this compound biosynthetic gene cluster in Cercospora nicotianae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gene cluster conservation provides insight into this compound biosynthesis and extends production to the genus Colletotrichum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Production of this compound toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of Cercospora nicotianae Hypothetical Proteins in this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Involvement of Calcium/Calmodulin Signaling in this compound Toxin Biosynthesis by Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The AVR4 effector is involved in this compound biosynthesis and likely affects the virulence of Cercospora cf. flagellaris on soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. Engineering Cercospora disease resistance via expression of Cercospora nicotianae this compound-resistance genes and silencing of this compound production in tobacco [ideas.repec.org]

- 21. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

A Technical Guide to Perylenequinone Toxins in Fungal Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perylenequinones are a class of polyketide-derived pigments produced by a variety of fungi, notable for their potent photodynamic and biological activities. These toxins, activated by light, generate reactive oxygen species (ROS), playing a crucial role in fungal pathogenesis, particularly in plant diseases. Beyond their function in microbial interactions, perylenequinones such as cercosporin, hypocrellin, and altertoxins have garnered significant interest for their potential therapeutic applications, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of fungal perylenequinone toxins, detailing their chemical diversity, biological functions, and mechanisms of action. A key focus is placed on summarizing quantitative data, providing detailed experimental protocols for their study, and visualizing the complex signaling pathways they modulate. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the study and application of these fascinating fungal metabolites.

Introduction to Fungal Perylenequinones

Fungi produce a vast arsenal of secondary metabolites, among which perylenequinones stand out due to their distinctive red pigmentation and light-activated toxicity.[1] These compounds are characterized by a pentacyclic perylenequinone core and are biosynthesized via the polyketide pathway.[1][2] The most well-studied examples include this compound, produced by the plant pathogenic fungus Cercospora spp., hypocrellins from Shiraia bambusicola, and altertoxins from Alternaria spp.[1][3]

The primary mechanism of action for many perylenequinones is photosensitization.[4] Upon absorption of light energy, they transition to an excited triplet state and can transfer this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[4] This production of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately causing cell death.[2] This phototoxicity is a key factor in the virulence of many plant pathogenic fungi.[1]

The potent biological activities of perylenequinones have also made them attractive candidates for drug development. Their ability to induce oxidative stress is being explored for applications in photodynamic therapy (PDT) for cancer treatment.[3] Furthermore, they exhibit a range of other bioactivities, including antimicrobial and cytotoxic effects independent of light activation.[1] Understanding the biology of these toxins, from their production by fungi to their interaction with host cells, is crucial for both mitigating their detrimental effects in agriculture and harnessing their therapeutic potential.

Quantitative Data on Perylenequinone Toxins

This section summarizes key quantitative data related to the production and biological activity of various fungal perylenequinones, providing a comparative overview for researchers.

Table 1: Production Yields of Perylenequinone Toxins in Fungal Cultures

| Perylenequinone | Producing Fungus | Culture Conditions | Yield | Reference |

| Hypocrellin A | Shiraia bambusicola | Liquid culture with glucose | 1760.9 mg/L | [5] |

| Total Perylenequinones | Shiraia sp. Slf14 | Fermentation medium with glucose | 305.066 mg/L | [5] |

| Hypocrellin A | Shiraia sp. A8 | Mycelium culture (10 days) | 110.04 mg/L | [5] |

| Hypocrellin A | Shiraia sp. S9 (co-culture) | Submerged volatile co-culture with bacteria | 225.9 mg/L | [5] |

| Hypocrellin A | Shiraia sp. SUPER-H168 | Submerged fermentation | Not specified | [6] |

| Elsinochrome C | Shiraia sp. SUPER-H168 | Submerged fermentation | Not specified | [6] |

Table 2: Cytotoxicity of Perylenequinone Toxins (LC50 values)

| Perylenequinone | Cell Line | Exposure Time | LC50 (µM) | Reference |

| Compound (+)-1 (from Alternaria sp.) | BEAS-2B | Not specified | 3.8 ± 0.13 | [7] |

| Altertoxin I (ATX-I) | BEAS-2B | Not specified | 6.43 ± 0.86 | [7] |

| MPPS | PANC-1 | Not specified | 202.68 | [8] |

| MPPS | LNCaP | Not specified | 226.63 | [8] |

| MPPS | Ishikawa | Not specified | 166.27 | [8] |

Table 3: Antimicrobial Activity of Perylenequinone Analogs (MIC values)

| Compound | Fungal Species | MIC (µM) | Reference |

| Compound 4 (Perylene bisimide) | Candida spp. | 6.4 | [9] |

| Compound 5 (Perylene bisimide) | Candida spp. | 2.1 | [9] |

| Compound 4 (Perylene bisimide) | Cryptococcus spp. | 6.4 | [9] |

| Compound 5 (Perylene bisimide) | Cryptococcus spp. | 2.1 | [9] |

| Compound 4 (Perylene bisimide) | Scedosporium spp. | 6.4 - 12.8 | [9] |

| Compound 5 (Perylene bisimide) | Scedosporium spp. | 2.1 - 4.3 | [9] |

| Compound 4 (Perylene bisimide) | Aspergillus spp. | ≥ 17.3 | [9] |

| Compound 5 (Perylene bisimide) | Aspergillus spp. | ≥ 17.3 | [9] |

Table 4: Singlet Oxygen Quantum Yields of Perylenequinones

| Perylenequinone | Solvent | Quantum Yield (ΦΔ) | Reference |

| This compound | Not specified | 0.81–0.97 | [4] |

| Hypocrellin B | Ethanol | Not specified | [10] |

| Hypocrellin B with Lanthanum | Ethanol | ~32% enhancement | [10] |

| Elsinochrome A derivative | Not specified | 0.73 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of perylenequinone toxins.

Extraction and Purification of Perylenequinone Toxins